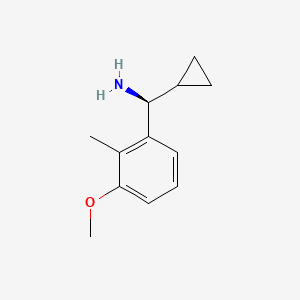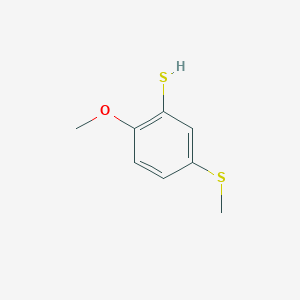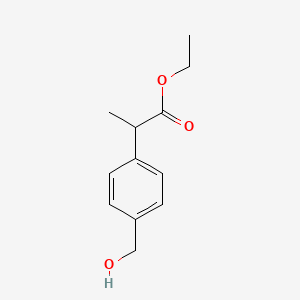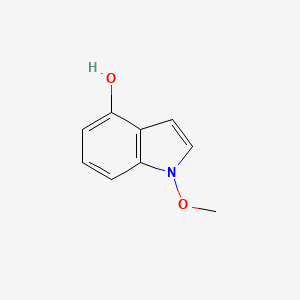![molecular formula C8H9N3OS B12842235 Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a thiophene ring and an oxadiazole ring, which contribute to its unique chemical properties. Oxadiazoles are known for their wide range of biological activities, making them valuable in medicinal chemistry and various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activities and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine can be compared with other similar compounds, such as:
5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine: This compound shares a similar structure but differs in the substitution pattern on the oxadiazole ring.
2-{[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid: This compound contains a sulfanyl group, which imparts different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H9N3OS |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
N-methyl-5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H9N3OS/c1-5-3-4-6(13-5)7-10-11-8(9-2)12-7/h3-4H,1-2H3,(H,9,11) |
InChI-Schlüssel |
JRZLLCXVAUXTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2=NN=C(O2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)




![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)
